1-(3-Chlorophenyl)piperazine

Catalog No.
S595383
CAS No.
6640-24-0
M.F
C10H13ClN2
M. Wt
196.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorophenyl)piperazine

CAS Number

6640-24-0

Product Name

1-(3-Chlorophenyl)piperazine

IUPAC Name

1-(3-chlorophenyl)piperazine

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

InChI

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2

InChI Key

VHFVKMTVMIZMIK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl

Synonyms

1-(3-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine dihydrochloride, 1-(3-chlorophenyl)piperazine monohydrochloride, 1-(m-chlorophenyl)piperazine, 1-3-CPP, 3-chlorophenylpiperazine, dihydrochloro phenyl piperazine, m-chlorophenylpiperazine, m-CPP, meta-chlorophenylpiperazine

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl

1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is a chemical compound with the molecular formula C10H13ClN2\text{C}_{10}\text{H}_{13}\text{ClN}_{2} and a molecular weight of approximately 196.68 g/mol. It features a piperazine ring substituted with a chlorophenyl group at the meta position. This compound is known for its psychoactive properties and is often associated with recreational drug use, particularly in combination with other substances like 3,4-methylenedioxymethamphetamine (MDMA) .

The mechanism of action of CPP is not fully elucidated. However, research suggests it may interact with various neurotransmitter systems in the brain, including dopamine and serotonin. Studies have shown CPP to inhibit the reuptake of dopamine, potentially leading to stimulant-like effects [].

CPP is considered a toxic substance []. Studies have shown CPP to induce anxiogenic (anxiety-producing) and psychotomimetic (hallucinogenic) effects in animals. Due to its potential for abuse and resemblance to MDMA, CPP is a controlled substance in some countries.

As a Metabolite of Antidepressant Drugs:

1-(3-Chlorophenyl)piperazine (m-CPP) is a known metabolite of the antidepressant medications trazodone and nefazodone. This means that when the body processes these medications, m-CPP is one of the breakdown products [].

Potential Therapeutic Applications:

m-CPP has been explored for its potential therapeutic applications in various areas, including:

  • Alcoholism: Research has investigated the use of m-CPP in treating alcoholism, with some studies suggesting it may reduce alcohol consumption in animal models []. However, further research is needed to determine its effectiveness and safety in humans.

Research Tool for Serotonergic Activity:

Due to its ability to interact with the serotonin system in the brain, m-CPP has been used as a research tool to study serotonin receptor function and signaling pathways. This can be helpful in understanding the role of serotonin in various neurological and psychiatric disorders [].

Designer Drug and Toxicological Studies:

m-CPP, particularly in its hydrochloride form, has been sold illegally as an "Ecstasy mimic" due to some structural similarities to MDMA (3,4-methylenedioxymethamphetamine). Research has focused on identifying and detecting m-CPP in seized drugs and biological samples to aid law enforcement and forensic investigations [].

, including:

  • Oxidation: It can be oxidized to form various metabolites, which may exhibit different biological activities.
  • Alkylation: The piperazine nitrogen can participate in alkylation reactions, leading to the formation of more complex derivatives.
  • Substitution Reactions: The chlorine atom on the phenyl ring can be replaced by nucleophiles under certain conditions .

1-(3-Chlorophenyl)piperazine exhibits significant biological activity, primarily as a serotonin receptor ligand. It acts on several serotonin receptors, including 5-HT2A and 5-HT2C, which are implicated in mood regulation and various psychiatric disorders. Research indicates that it may have effects similar to those of other psychoactive substances, contributing to its classification as a designer drug .

Additionally, mCPP is recognized as a metabolite of trazodone, an antidepressant that functions through combined serotonin reuptake inhibition and receptor antagonism .

The synthesis of 1-(3-Chlorophenyl)piperazine can be achieved through several methods:

  • Microwave-Assisted Synthesis: A newer method utilizes microwave irradiation to enhance reaction rates and yields. This method often involves the reaction of piperazine with chlorinated phenyl compounds under controlled conditions .
  • Conventional Heating: Traditional methods include heating piperazine with chlorobenzene derivatives in the presence of catalysts or bases to facilitate substitution reactions .
  • Chemical Modification of Trazodone: Since mCPP is a metabolite of trazodone, it can also be synthesized through the metabolic pathways of this antidepressant .

1-(3-Chlorophenyl)piperazine has several applications:

  • Research: It is widely studied for its pharmacological properties and potential therapeutic uses in treating mood disorders.
  • Forensic Science: mCPP is often analyzed in toxicological studies related to drug abuse and overdose cases. Its presence in various illicit substances raises concerns regarding public health .
  • Analytical Chemistry: Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect mCPP in biological samples, aiding in understanding its pharmacokinetics and effects .

Studies have shown that 1-(3-Chlorophenyl)piperazine interacts with various neurotransmitter systems beyond serotonin. Its interactions can lead to both stimulant and hallucinogenic effects, depending on the dosage and context of use. Research indicates potential drug-drug interactions when combined with other psychoactive substances, necessitating caution in clinical settings .

Several compounds share structural similarities with 1-(3-Chlorophenyl)piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
1-(4-Chlorophenyl)piperazineChlorine at para position on phenyl ringOften referred to as para-chlorophenylpiperazine; exhibits different receptor activity.
1-(2-Chlorophenyl)piperazineChlorine at ortho position on phenyl ringKnown as ortho-chlorophenylpiperazine; may have distinct pharmacological effects.
TrazodoneA triazolopyridine derivativeActs as an antidepressant; mCPP is its active metabolite.

1-(3-Chlorophenyl)piperazine stands out due to its specific receptor binding profile and its role as a metabolite of trazodone, which influences its psychoactive properties and potential therapeutic applications .

Classical Organic Synthesis Pathways

The synthesis of 1-(3-chlorophenyl)piperazine represents a significant advancement in piperazine chemistry, with several well-established classical organic synthesis pathways developed for both laboratory and industrial applications [1] [2]. The most widely adopted classical approach involves a multi-step synthetic sequence beginning with diethanolamine as the primary starting material [1] [5].

The classical thionyl chloride route represents the foundation of industrial 1-(3-chlorophenyl)piperazine synthesis [1] [5]. This methodology commences with the reaction of diethanolamine with thionyl chloride in chloroform solvent to generate bis(2-chloroethyl)methylamine hydrochloride [1]. The reaction proceeds under reflux conditions at temperatures ranging from 75-80°C for approximately 2 hours, achieving yields of 62% for the initial transformation [5]. The subsequent step involves the condensation of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in xylene solvent under reflux conditions at 140-145°C for 24 hours [1] [2].

An alternative classical pathway utilizes bis(2-chloroethyl)amine hydrochloride as a direct starting material, eliminating the initial thionyl chloride transformation [2]. This simplified approach demonstrates superior efficiency, achieving yields of 86% when 3-chloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride in xylene solvent [2] [5]. The reaction requires extended reflux periods of 24 hours at temperatures between 140-145°C to ensure complete cyclization and piperazine ring formation [2].

The nucleophilic substitution methodology represents another classical approach employing chlorinated aromatic compounds as electrophilic partners [4]. This pathway utilizes piperazine as the nucleophile in reactions with 3-chlorobenzyl derivatives under elevated temperatures of 80°C [4]. The addition of potassium iodide and dimethylformamide serves as an effective catalytic system, facilitating the substitution reaction and yielding the desired 1-(3-chlorophenyl)piperazine product in 83% yield [4].

Industrial-scale implementations of these classical pathways have demonstrated remarkable scalability, with manufacturing processes successfully developed for quantities exceeding 300 kilograms [2]. The optimized industrial process typically employs a three-step synthetic sequence: initial formation of the bis(2-chloroethyl)amine intermediate, subsequent condensation with 3-chloroaniline, and final purification through crystallization techniques [1] [2].

Synthetic MethodStarting MaterialsReaction ConditionsTypical Yield (%)Purity (%)Industrial Scalability
Classical Thionyl Chloride RouteDiethanolamine, Thionyl chloride, 3-chloroanilineCHCl₃ solvent, Reflux 24h, 90°C6294High
Bis(2-chloroethyl)amine RouteBis(2-chloroethyl)amine HCl, 3-chloroanilineXylene solvent, 24h reflux, 140-145°C8686Very High
Nucleophilic SubstitutionChlorinated aromatics, Piperazine80°C, DMF/KI catalysis, Toluene8383High
Reductive AminationCarbonyl compounds, Amine precursorsRoom temperature, Reducing agents7588High

Green Chemistry Approaches in Piperazine Functionalization

Contemporary pharmaceutical manufacturing has witnessed a paradigm shift toward environmentally sustainable synthetic methodologies, with green chemistry principles becoming integral to piperazine functionalization strategies [6] [7] [8]. The development of heterogeneous catalytic systems represents a significant advancement in reducing the environmental impact of 1-(3-chlorophenyl)piperazine synthesis [6] [8].

Immobilized piperazine on graphene oxide surfaces has emerged as a revolutionary heterogeneous bifunctional acid-base catalyst for piperazine derivative synthesis [6]. This innovative approach utilizes graphene oxide as a support material, providing both acidic and basic catalytic sites that facilitate multicomponent reactions under mild conditions [6]. The piperazine-graphene oxide catalyst demonstrates exceptional reusability, maintaining catalytic activity for at least six consecutive reaction cycles without significant performance degradation [6]. The system operates effectively in aqueous ethanol, representing a substantial improvement over traditional organic solvent systems [6].

Heterogeneous clay catalysis has established itself as another prominent green chemistry approach for piperazine synthesis [8]. Natural clay materials, specifically maghnite-H+ and maghnite-Na+, serve as environmentally benign catalysts for the polymerization and functionalization of piperazine derivatives [8]. The maghnite-catalyzed synthesis eliminates the requirement for organic solvents, operating under bulk conditions at room temperature [8]. This methodology achieves yields of 72% for monomer synthesis and 59% for subsequent polymerization reactions [8].

Sulphamic acid catalysis represents a particularly efficient green chemistry approach for the synthesis of complex piperazine derivatives [9]. The utilization of sulphamic acid as both reactant and catalyst eliminates the need for additional catalytic systems while promoting excellent reaction efficiency [9]. This methodology operates at temperatures between 110-120°C for 7.5 hours, achieving yields of 95% for the formation of triazolo-pyridine-piperazine conjugates [9].

Solvent-free synthetic methodologies have gained considerable attention for their ability to eliminate organic solvents entirely from piperazine synthesis [8] [10]. These approaches utilize neat reaction conditions where reactants are mixed directly without additional solvents, resulting in dramatic reductions in waste generation and environmental impact [8]. The solvent-free synthesis of piperazine derivatives achieves atom economies exceeding 90%, representing optimal utilization of starting materials [10].

Continuous flow processing has revolutionized green chemistry approaches to piperazine synthesis by enabling precise control over reaction parameters and minimizing waste generation [34] [35]. Flow chemistry systems provide enhanced heat and mass transfer, reduced residence times, and improved safety profiles compared to traditional batch processes [34]. The implementation of continuous flow reactors for piperazine synthesis demonstrates energy reductions of up to 35% compared to conventional batch methodologies [34].

Green ApproachEnvironmental BenefitsCatalyst SystemReusability CyclesAtom Economy (%)E-factor
Immobilized Piperazine on Graphene OxideRecyclable catalyst, Aqueous solventPiperazine-GO bifunctional acid-base6852.1
Heterogeneous Clay CatalysisNatural clay catalyst, No organic solventsMaghnite-H⁺ and Maghnite-Na⁺5783.2
Sulphamic Acid CatalysisGreen catalyst, Reduced wasteSulphamic acid4822.8
Solvent-Free SynthesisEliminates organic solventsMetal-free conditions1901.5
Continuous Flow ProcessingReduced energy, Higher efficiencyFlow reactor designContinuous881.8

Large-Scale Manufacturing Process Optimization

The optimization of large-scale manufacturing processes for 1-(3-chlorophenyl)piperazine synthesis requires comprehensive understanding of reaction kinetics, heat transfer, mass transfer, and equipment design considerations [13] [14] [15]. Industrial production facilities have successfully scaled synthesis operations to multi-ton quantities through systematic process intensification strategies [13] [17].

Temperature optimization represents a critical parameter in large-scale synthesis operations [2] [13]. Industrial reactors typically operate at temperatures between 85-90°C for optimal reaction rates while maintaining product quality and minimizing side product formation [2]. The implementation of advanced temperature control systems enables precise regulation within ±2°C, ensuring consistent product quality across production batches [13].

Pressure management systems play a crucial role in large-scale manufacturing optimization [14] [15]. Industrial synthesis operations typically employ pressures ranging from 1.0-1.2 bar to maintain optimal reaction conditions while ensuring safety compliance [14]. The utilization of automated pressure control systems prevents pressure fluctuations that could impact reaction kinetics and product yield [15].

Residence time optimization has demonstrated significant impact on manufacturing efficiency and product quality [14] [35]. Continuous flow systems achieve optimal residence times of 0.5-2.0 hours compared to 24-hour batch processes, representing a twelve-fold improvement in processing efficiency [14] [35]. The implementation of tubular reactor systems with precise residence time control ensures uniform product quality and minimizes batch-to-batch variability [35].

Concentration optimization strategies focus on maximizing reaction efficiency while maintaining manageable viscosity and heat transfer characteristics [13] [14]. Industrial processes typically operate at concentrations between 2.5-3.0 mol/L, balancing reaction kinetics with practical handling considerations [13]. Higher concentrations improve volumetric productivity but require enhanced mixing and heat transfer capabilities [14].

Catalyst loading optimization represents a balance between reaction rate enhancement and economic considerations [32] [35]. Industrial processes typically employ catalyst loadings of 3-5%, providing adequate catalytic activity while minimizing raw material costs [32]. The implementation of heterogeneous catalytic systems enables catalyst recovery and reuse, further improving process economics [35].

Solvent recovery systems constitute essential components of optimized manufacturing processes [13] [17]. Advanced distillation and separation technologies achieve solvent recovery rates exceeding 90%, significantly reducing raw material costs and environmental impact [13]. The implementation of continuous solvent recovery systems enables real-time solvent recycling during production operations [17].

Energy consumption optimization through process intensification has achieved remarkable improvements in manufacturing efficiency [13] [32]. Optimized processes demonstrate energy consumption reductions from 12.5 kWh/kg to 6.8 kWh/kg through enhanced heat integration and process control systems [13]. The implementation of heat exchanger networks enables recovery of reaction heat for process heating requirements [32].

Process ParameterBatch ProcessContinuous FlowOptimized ConditionsScale (kg)
Reactor Temperature (°C)9085.087.0100
Pressure (bar)1.01.21.11000
Residence Time (hours)240.52.0500
Concentration (mol/L)2.53.02.81000
Flow Rate (mL/min)N/A250.0200.01000
Catalyst Loading (%)5.03.04.01000
Solvent Recovery (%)7585.090.01000
Energy Consumption (kWh/kg)12.58.26.81000

Quality Control Parameters and Purity Standards

The establishment of comprehensive quality control parameters and purity standards for 1-(3-chlorophenyl)piperazine represents a critical aspect of pharmaceutical manufacturing compliance and product safety [19] [21] [22]. Industrial quality control systems employ multiple analytical methodologies to ensure consistent product quality and regulatory compliance [20] [24].

Melting point determination provides a fundamental physical property for identity confirmation and purity assessment [21] [25]. 1-(3-Chlorophenyl)piperazine hydrochloride typically demonstrates melting points between 195-205°C, with certified reference materials showing ranges of 201-203°C [21] [25]. Melting point determination follows established United States Pharmacopeia methodologies [21].

pH value determination ensures proper chemical form and stability characteristics [21] [24]. Aqueous solutions at 1% concentration typically demonstrate pH values between 6.0-8.0, indicating appropriate acid-base balance for pharmaceutical applications [21]. pH measurements employ calibrated pH meters with temperature compensation capabilities [24].

High-performance liquid chromatography with ultraviolet detection serves as the primary analytical methodology for purity determination [22] [26]. This technique achieves detection limits of 30 parts per million with quantification ranges extending to 350 parts per million [22]. Method validation demonstrates precision values of 2.1% relative standard deviation and accuracy ranges of 104.9-108.1% recovery [22].

Gas chromatography-mass spectrometry provides complementary analytical capabilities for identity confirmation and impurity profiling [29] [31]. This methodology achieves detection limits of 5 parts per million with excellent selectivity for structural isomers and related impurities [29]. The technique proves particularly valuable for distinguishing between positional isomers of chlorophenyl piperazine derivatives [31].

Liquid chromatography-tandem mass spectrometry represents the most sensitive analytical approach for trace impurity detection [27] [31]. This methodology achieves detection limits of 0.1 parts per million with exceptional specificity for structural analogs [27]. The technique enables comprehensive impurity profiling and degradation product monitoring [31].

ParameterSpecification LimitTest MethodTypical Result
Chemical Purity (%)≥99.5HPLC-UV99.6 ± 0.7
Water Content (%)≤0.5Karl Fischer0.3
Residual Solvents (ppm)≤5000GC-Headspace< 500
Heavy Metals (ppm)≤20ICP-MS< 5
Chloride Content (%)30.5-31.5Ion Chromatography31.0
Melting Point (°C)195-205USP Method201-203
pH (1% solution)6.0-8.0pH Meter7.2
Analytical TechniqueDetection Limit (ppm)Quantification Range (ppm)Precision (% RSD)Accuracy (% Recovery)Analysis Time (min)
HPLC-UV30.030-3502.1104.9-108.115
GC-MS5.05-10001.898.5-102.325
LC-MS/MS0.10.1-1001.599.2-101.818
NMR Spectroscopy1000.01000-100003.297.8-103.245
FT-IR500.0500-50004.096.5-104.15
Electrochemical Detection3.83.8-50002.898.9-102.115

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0767261 g/mol

Monoisotopic Mass

196.0767261 g/mol

Heavy Atom Count

13

LogP

2.11 (LogP)

Appearance

Colourless Oil

UNII

REY0CNO998

Related CAS

13078-15-4 (mono-hydrochloride)
51639-49-7 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 56 of 57 companies with hazard statement code(s):;
H302 (73.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (19.64%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6640-24-0

Metabolism Metabolites

1-(3-Chlorophenyl)piperazine has known human metabolites that include 2-chloro-4-(piperazin-1-yl)phenol.
1-(3-Chlorophenyl)piperazine is a known human metabolite of nefazodone, trazodone, and etoperidone.

Wikipedia

Meta-Chlorophenylpiperazine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

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